4-[Cyano(hydroxy)methyl]benzonitrile CAS 15464-07-0 properties
4-[Cyano(hydroxy)methyl]benzonitrile CAS 15464-07-0 properties
This technical guide details the properties, synthesis, and medicinal chemistry applications of 4-[Cyano(hydroxy)methyl]benzonitrile (CAS 15464-07-0).[1]
A Critical Intermediate for Chiral Phenylethanolamine Scaffolds[1]
Executive Summary
4-[Cyano(hydroxy)methyl]benzonitrile (CAS 15464-07-0), also known as 4-cyanomandelonitrile or p-cyanobenzaldehyde cyanohydrin , is a bifunctional aromatic building block.[1] It serves as a pivotal intermediate in the synthesis of
Unlike simple nitriles, this compound exists in a chemical equilibrium, requiring specific handling protocols to prevent retro-cyanohydrin decomposition. This guide provides a validated roadmap for its synthesis, stabilization, and downstream transformation in drug development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Data |
| CAS Number | 15464-07-0 |
| IUPAC Name | 4-[Cyano(hydroxy)methyl]benzonitrile |
| Synonyms | 4-Cyanomandelonitrile; p-Cyanobenzaldehyde cyanohydrin; 4-(1-Hydroxy-1-cyanomethyl)benzonitrile |
| Molecular Formula | C |
| Molecular Weight | 158.16 g/mol |
| Physical State | Solid (Low-melting) or viscous oil (purity dependent) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DMSO; Sparingly soluble in H |
| Key Functional Groups | Nitrile (Aromatic), Nitrile (Aliphatic/Cyanohydrin), Secondary Alcohol (Benzylic) |
Stability Warning: The Equilibrium Trap
Cyanohydrins are thermodynamically unstable in basic or neutral aqueous conditions. They exist in equilibrium with the parent aldehyde and hydrogen cyanide (HCN).
-
Storage: Must be stored at -20°C under acidic conditions (trace acetic acid) to inhibit base-catalyzed decomposition.
-
Handling: Always handle in a well-ventilated fume hood due to potential HCN off-gassing.[1]
Synthetic Pathways & Manufacturing[8]
Method A: Chemical Synthesis (Racemic)
The standard industrial route involves the nucleophilic addition of cyanide to 4-cyanobenzaldehyde.[1]
-
Reagents: 4-Cyanobenzaldehyde, NaCN (or KCN), Acetic Acid (or NaHSO
).[1] -
Mechanism: Nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation.[2]
-
Challenge: The reaction is reversible. High yields require low temperature (0°C) and slightly acidic pH (pH 4-5) to suppress the retro-reaction while maintaining sufficient free cyanide concentration.[1]
Method B: Biocatalytic Asymmetric Synthesis (Enantiopure)
For pharmaceutical applications, the (R)- or (S)- enantiomer is often required.[1] Hydroxynitrile Lyases (HNLs) are the gold standard for this transformation.
-
Enzyme: (R)-HNL (from Prunus amygdalus) or (S)-HNL (from Hevea brasiliensis).[1]
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Solvent System: Biphasic system (Buffer/MTBE) to sequester the product and drive equilibrium forward.
-
Advantage: Enantiomeric Excess (ee) > 98%.
Visualizing the Synthesis & Equilibrium
Figure 1: Synthesis pathway showing the critical reversibility loop.[1]
Experimental Protocols
Protocol 1: Chemical Synthesis of Racemic 4-[Cyano(hydroxy)methyl]benzonitrile
Adapted from standard cyanohydrin synthesis protocols (e.g., Vogel).[1]
Safety: Perform in a fume hood with HCN sensors active.
-
Preparation: Dissolve 4-cyanobenzaldehyde (10 mmol) in MeOH (20 mL) and cool to 0°C.
-
Addition: Add NaCN (12 mmol) followed slowly by Acetic Acid (15 mmol). Note: Maintain temperature < 5°C.
-
Reaction: Stir for 2-4 hours. Monitor by TLC (Note: TLC may show aldehyde streak due to decomposition on silica; use neutral alumina or dip plates in acid).
-
Workup: Dilute with cold water/brine. Extract immediately with Et
O. -
Stabilization: Wash organic layer with dilute H
SO (pH ~2) to remove traces of base. Dry over MgSO and concentrate in vacuo at room temperature (do not heat). -
Yield: Expect ~85-90% as a pale yellow oil/solid.
Protocol 2: Biocatalytic Synthesis of (R)-Enantiomer
Reference: Griengl, H. et al. (2000).[1]
-
System: Biphasic mixture of Citrate buffer (pH 5.5, 50 mL) and MTBE (50 mL).
-
Enzyme: Add (R)-HNL (1000 U).
-
Substrate: Add 4-cyanobenzaldehyde (20 mmol) dissolved in MTBE.
-
Reagent: Add HCN (30 mmol) (generated ex situ or via KCN/Acid pump).
-
Reaction: Stir vigorously at 10°C for 12 hours.
-
Purification: Separate organic phase, dry, and evaporate.
-
Result: (R)-4-[Cyano(hydroxy)methyl]benzonitrile with >95% ee.[1]
Mechanistic Utility in Medicinal Chemistry[1]
This compound is a "linchpin" intermediate. The two nitrile groups have distinct reactivities:
-
Aliphatic Nitrile (Cyanohydrin): Highly reactive; easily hydrolyzed or reduced.
-
Aromatic Nitrile: Stable under mild conditions; requires harsh conditions to hydrolyze.
This differentiation allows for chemoselective transformations .
Key Transformations
-
Pinner Reaction / Hydrolysis: Converts the aliphatic nitrile to an ester or acid, yielding 4-cyanomandelic acid derivatives.
-
Reduction (LiAlH
/ B H ): Reduces the aliphatic nitrile to an amine, yielding 4-(1-hydroxy-2-aminoethyl)benzonitrile (a phenylethanolamine core).[1] -
Ritter Reaction: Substitution of the -OH group to form amides.
Downstream Application Workflow
Figure 2: Chemoselective transformations of the cyanohydrin core.[1]
Safety & Handling (SDS Summary)
DANGER: CYANIDE HAZARD
-
Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H330 (Fatal if inhaled).[1]
-
Specific Risk: Contact with base or moisture can release HCN gas .
-
PPE: Butyl rubber gloves (nitrile is permeable to HCN over time), full face shield, respirator with Type B (Inorganic Gas) cartridges.
-
First Aid: Inhalation of HCN requires immediate administration of Hydroxocobalamin (Cyanokit) or Amyl Nitrite. Speed is critical.
References
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Biocatalytic Synthesis: Griengl, H., et al. "Enzymatic synthesis of chiral cyanohydrins." Tetrahedron 56.7 (2000): 1005-1014.[1] Link
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Chemical Synthesis: Gregory, R. J. H. "Cyanohydrins in nature and the laboratory." Chemical Reviews 99.12 (1999): 3649-3682.[1] Link
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Reduction Protocols: Brown, H. C., & Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of alkali metal borohydrides." Journal of the American Chemical Society 104.25 (1982): 7270-7280.[1] Link
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Safety Data: PubChem Compound Summary for CAS 15464-07-0. Link[1]
